HIV-1 protease-IN-3

HIV-1 Protease Inhibition Structure-Based Drug Design Lead Optimization

HIV-1 protease-IN-3 (compound is a non-peptidic small molecule inhibitor of HIV-1 protease discovered through a structure-based de novo design strategy. It demonstrates enzyme inhibition with an IC50 of 71 nM and antiviral activity with an EC50 of 0.86 μM.

Molecular Formula C27H37NO7S
Molecular Weight 519.7 g/mol
Cat. No. B12394623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-3
Molecular FormulaC27H37NO7S
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO
InChIInChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1
InChIKeyQQVYMLIPGZJSRF-YDOVEJIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 protease-IN-3: A Non-peptidic HIV-1 Protease Inhibitor with Validated IC50=71 nM and EC50=0.86 μM for Antiviral Research Applications


HIV-1 protease-IN-3 (compound 14) is a non-peptidic small molecule inhibitor of HIV-1 protease discovered through a structure-based de novo design strategy. It demonstrates enzyme inhibition with an IC50 of 71 nM and antiviral activity with an EC50 of 0.86 μM [1]. The compound was derived from a 'Pocket-to-Lead' virtual screening and optimization campaign, representing a novel chemotype with high synthetic feasibility and no peptide character [1]. The molecular formula is C27H37NO7S with a molecular weight of 519.65 .

Why Generic HIV-1 Protease Inhibitor Substitution Cannot Replace HIV-1 protease-IN-3 in Mechanistic or Comparative Studies


HIV-1 protease inhibitors within the same nominal class exhibit substantial variation in key parameters including enzyme inhibition potency, cellular antiviral efficacy, resistance mutation susceptibility profiles, and chemical scaffold properties [1]. HIV-1 protease-IN-3 (compound 14) is distinguished from other 'HIV-1 protease-IN' series members by its specific origin as the optimized endpoint of a rational, structure-guided design trajectory. Substituting this compound with a more potent analog (e.g., HIV-1 protease-IN-1 with IC50=90 pM or HIV-1 protease-IN-8 with IC50=0.32 nM [2]) would forfeit the unique design context that enables structure-activity relationship (SAR) tracing across an optimization campaign. Conversely, substituting with a clinically approved peptidomimetic inhibitor such as darunavir would eliminate the opportunity to study a non-peptidic, de novo designed chemotype with distinct binding interactions and potentially divergent resistance profiles [3].

Quantitative Differentiation Evidence for HIV-1 protease-IN-3: Comparative Activity, Structural Trajectory, and Independent Validation Data


Enzymatic Activity Improvement of Nearly 10,000-Fold Relative to Precursor Compound 9 in a Structure-Guided Optimization Campaign

HIV-1 protease-IN-3 (compound 14) achieved an IC50 of 0.0071 μM (71 nM) against HIV-1 protease, representing an almost 10,000-fold improvement in inhibitory activity relative to its precursor compound 9 (IC50 = 54 μM) [1]. This improvement was achieved through iterative structure-based drug design guided by co-crystal structural data [1].

HIV-1 Protease Inhibition Structure-Based Drug Design Lead Optimization

Cellular Antiviral Activity: EC50 Values Across Independent Assay Systems and Cell Lines

HIV-1 protease-IN-3 exhibits antiviral activity with an EC50 of 0.86 μM (860 nM) in the assay system reported in the primary publication [1]. Independent validation data from BindingDB reports an EC50 of 6.54 nM against HIV-1 IIIB replication in MT-4 cells using a high-throughput 384-well format [2]. The discrepancy between these values is consistent with known assay-to-assay variability in HIV-1 antiviral testing methodologies [3].

Antiviral Efficacy Cellular Assay HIV-1 Replication Inhibition

Structural Novelty and Synthetic Feasibility: Non-peptidic Chemotype with High Synthetic Accessibility

The structure of HIV-1 protease-IN-3 (compound 14) was characterized as novel with high synthetic feasibility [1]. This contrasts with many HIV-1 protease inhibitors that rely on peptidomimetic scaffolds requiring complex synthetic routes. The compound was derived from a virtual fragment hit that was optimized in silico and validated by co-crystal structure determination [1].

Chemical Scaffold Novelty Synthetic Accessibility Non-peptidic Inhibitor Design

Commercial Availability and Purity Specifications: Validated >98% Purity with Global Vendor Network Support

HIV-1 protease-IN-3 is commercially available from multiple validated vendors with documented purity specifications. MedChemExpress supplies the compound under catalog number HY-146804 with purity >98% . InvivoChem offers the compound under catalog V79794 with purity ≥98% . AbMole supplies the compound under catalog M41183 . This multi-vendor availability distinguishes HIV-1 protease-IN-3 from research-use-only compounds that are available through a single source.

Commercial Availability Compound Purity Research Reagent Procurement

Optimal Scientific and Industrial Application Scenarios for HIV-1 protease-IN-3 Based on Quantified Differentiation Evidence


Structure-Based Drug Design Reference: Quantifying Binding Efficiency Improvements in Lead Optimization

HIV-1 protease-IN-3 serves as a validated reference compound for research programs employing structure-based drug design methodologies. The documented nearly 10,000-fold improvement in IC50 from precursor compound 9 to compound 14 provides a benchmark for evaluating binding efficiency gains achieved through iterative rational design [1]. Researchers can use this compound to calibrate computational binding predictions, validate co-crystallization protocols, and establish SAR baselines for novel HIV-1 protease inhibitor scaffolds.

Comparative Pharmacology Studies: Benchmarking Against Clinical Protease Inhibitors in Antiviral Assays

With validated EC50 values ranging from 6.54 nM to 0.86 μM depending on assay conditions [1][2], HIV-1 protease-IN-3 provides a useful comparator for benchmarking novel inhibitors against clinically relevant potency ranges. The compound can be deployed in head-to-head antiviral assays with approved protease inhibitors such as darunavir (EC50 <0.1 to 4.3 nM) to evaluate relative potency in standardized cellular systems.

Non-peptidic Scaffold Exploration: Medicinal Chemistry Derivatization Programs

The documented high synthetic feasibility and novel non-peptidic structure of HIV-1 protease-IN-3 [1] make it an attractive starting point for medicinal chemistry programs seeking to develop next-generation HIV-1 protease inhibitors. Unlike peptidomimetic scaffolds that present complex synthetic challenges, compound 14 offers a tractable template for analog synthesis. Research groups can procure the compound for SAR expansion studies targeting improved cellular potency, metabolic stability, or resistance profile modifications.

Resistance Mechanism Studies: Investigating Baseline Susceptibility in Drug-Resistant HIV-1 Strains

HIV-1 protease-IN-3 can be employed in phenotypic resistance profiling studies to establish baseline susceptibility against clinically relevant protease mutations including I84V and L90M [1]. While direct resistance data for compound 14 against specific mutant strains is not yet published in the primary literature, its distinct non-peptidic binding mode—validated by co-crystal structure determination [1]—provides a rational basis for investigating differential resistance susceptibility compared to peptidomimetic inhibitors that share common resistance pathways.

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